Ioversol Ioversol Ioversol is a sterile, nonpyrogenic, aqueous solution intended for intravascular administration as a diagnostic radiocontrast agent. Ioversol is available in various concentrations, ranging from 240 to 350 milligrams of iodine per milliliter.
Ioversol is an amidobenzoic acid.
Ioversol is classified as an organoiodine compound and is used as a contrast dye in diagnostic procedures. It contains high levels of iodine in addition to various hydrophilic groups.
Brand Name: Vulcanchem
CAS No.: 87771-40-2
VCID: VC0029796
InChI: InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33)
SMILES: C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Molecular Formula: C₁₈H₂₄I₃N₃O₉
Molecular Weight: 807.1 g/mol

Ioversol

CAS No.: 87771-40-2

Reference Standards

VCID: VC0029796

Molecular Formula: C₁₈H₂₄I₃N₃O₉

Molecular Weight: 807.1 g/mol

Ioversol - 87771-40-2

CAS No. 87771-40-2
Product Name Ioversol
Molecular Formula C₁₈H₂₄I₃N₃O₉
Molecular Weight 807.1 g/mol
IUPAC Name 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Standard InChI InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33)
Standard InChIKey AMDBBAQNWSUWGN-UHFFFAOYSA-N
SMILES C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Canonical SMILES C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Description Ioversol is a sterile, nonpyrogenic, aqueous solution intended for intravascular administration as a diagnostic radiocontrast agent. Ioversol is available in various concentrations, ranging from 240 to 350 milligrams of iodine per milliliter.
Ioversol is an amidobenzoic acid.
Ioversol is classified as an organoiodine compound and is used as a contrast dye in diagnostic procedures. It contains high levels of iodine in addition to various hydrophilic groups.
Synonyms N,N’-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)(2-hydroxyethyl)amino]-2-1,3-benzenedicarboxamide; MP 328; Optiray; Optiray 320; P 530;
PubChem Compound 3741
Last Modified Nov 11 2021
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